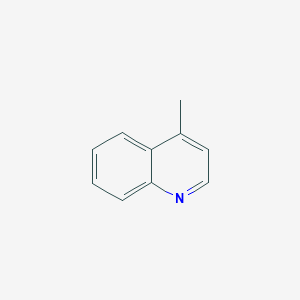

4-METHYLQUINOLINE

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDSDYNRBDKLGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3007-43-0 (hydrochloride) | |

| Record name | 4-Methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047067 | |

| Record name | Lepidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless, oily liquid; Turns reddish-brown upon exposure to light; [Merck Index] Light yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 4-Methylquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

261-263 °C | |

| Record name | 4-METHYLQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water, Soluble in ethanol, ether, and acetone., Miscible with alcohol and benzene, Soluble in mineral acid; insoluble in alkali, In water, 783 mg/liter @ 25 °C | |

| Record name | 4-METHYLQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0826 @ 20 °C | |

| Record name | 4-METHYLQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0064 [mmHg], 6.4X10-3 mm Hg @ 20 °C /Extrapolated/ | |

| Record name | 4-Methylquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-METHYLQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, oily liquid | |

CAS No. |

491-35-0 | |

| Record name | 4-Methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lepidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lepidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEPIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/116169T3O8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYLQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

9.5 °C | |

| Record name | 4-METHYLQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylquinoline, also known as lepidine, is a heterocyclic aromatic organic compound with the chemical formula C₁₀H₉N. It is a weak tertiary base and finds applications in the synthesis of various dyes, antimalarial agents, and other biologically active compounds. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its physical and chemical properties, spectral data, and generalized experimental protocols for their determination. The information is presented in a structured format to facilitate easy reference and comparison for researchers and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for understanding its behavior in various chemical and biological systems, including its solubility, distribution, and potential for interaction with other molecules.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉N | |

| Molecular Weight | 143.19 g/mol | |

| Appearance | Colorless to light yellow oily liquid.[1] | [1] |

| Odor | Quinoline-like, burnt, oily, floral, sweet.[1] | [1] |

| Melting Point | 9-10 °C | |

| Boiling Point | 261-263 °C | |

| Density | 1.083 g/mL at 25 °C | |

| Refractive Index | n20/D 1.620 |

Table 2: Chemical and Solubility Properties of this compound

| Property | Value | Reference(s) |

| pKa | 5.67 (at 20 °C) | [1] |

| logP (Octanol-Water Partition Coefficient) | 2.61 | [1] |

| Water Solubility | Slightly soluble | [1] |

| Solubility in Organic Solvents | Miscible with alcohol and oils. | [2] |

Spectral Data

Spectroscopic data are essential for the identification and characterization of this compound. The following table summarizes its key spectral features.

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference(s) |

| UV-Vis Spectroscopy | Absorption maxima characteristic of the quinoline (B57606) chromophore. | [3][4] |

| FT-IR Spectroscopy | Characteristic peaks corresponding to C-H, C=C, and C=N stretching and bending vibrations of the quinoline ring and methyl group. | [5][6] |

| ¹H NMR Spectroscopy | Signals corresponding to the protons of the quinoline ring and the methyl group. | [7][8] |

| ¹³C NMR Spectroscopy | Signals corresponding to the carbon atoms of the quinoline ring and the methyl group. | [7][8] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound. | [1] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound. These are generalized protocols and may require optimization based on the specific laboratory conditions and equipment.

Determination of Melting Point

The melting point of this compound, which is a low-melting solid, can be determined using the capillary method with a melting point apparatus.[9][10]

Methodology:

-

Sample Preparation: A small amount of solid this compound is introduced into a capillary tube, which is then sealed at one end.[11] The sample is packed to a height of 2-3 mm by tapping the tube.[11]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.[11]

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[12]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.[12]

Determination of Boiling Point

The boiling point of liquid this compound can be determined using a micro-boiling point method.[13][14]

Methodology:

-

Sample Preparation: A small volume (a few drops) of this compound is placed in a small test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a suitable heating bath (e.g., an oil bath or a Thiele tube).[15]

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[16]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.[17][18]

Methodology:

-

Solution Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).[18]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[18]

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[18]

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[19]

Determination of Solubility

The solubility of this compound in water can be determined using the shake-flask method.[20][21][22]

Methodology:

-

Equilibration: An excess amount of this compound is added to a known volume of water in a sealed container. The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[22]

-

Phase Separation: The mixture is allowed to stand undisturbed to allow for the separation of the undissolved solute from the saturated solution. Centrifugation can be used to facilitate this process.

-

Quantification: A known volume of the clear, saturated aqueous phase is carefully removed and the concentration of this compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography (GC).[21]

Acquisition of Spectral Data

The UV-Vis spectrum of this compound is typically recorded in a suitable solvent.[23][24]

Methodology:

-

Solution Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol (B145695) or cyclohexane).

-

Instrument Setup: A UV-Vis spectrophotometer is calibrated using a blank solution (the pure solvent).

-

Spectrum Acquisition: The absorbance of the sample solution is measured over a range of wavelengths (typically 200-400 nm).

The FT-IR spectrum of liquid this compound can be obtained as a neat thin film.[5][6]

Methodology:

-

Sample Preparation: A drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.[25]

-

Spectrum Acquisition: The sample is placed in the beam path of an FT-IR spectrometer, and the spectrum is recorded. A background spectrum of the empty salt plates is also recorded and subtracted from the sample spectrum.[26]

¹H and ¹³C NMR spectra are typically recorded in a deuterated solvent.[27][28]

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.[7]

-

Spectrum Acquisition: The NMR tube is placed in the NMR spectrometer, and the spectra are acquired using appropriate pulse sequences and acquisition parameters for ¹H and ¹³C nuclei.[29]

Synthesis and Biological Activity

Synthesis of this compound

A common method for the synthesis of this compound is the Doebner-von Miller reaction, which involves the condensation of aniline (B41778) with methyl vinyl ketone.[30][31]

References

- 1. This compound | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 491-35-0 [chemicalbook.com]

- 3. fiveable.me [fiveable.me]

- 4. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. scribd.com [scribd.com]

- 8. Solved Experimental Procedure 1. Obtain a 1H and 13C NMR | Chegg.com [chegg.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. byjus.com [byjus.com]

- 12. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 13. chemconnections.org [chemconnections.org]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. scribd.com [scribd.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. quora.com [quora.com]

- 23. ctech.repligen.com [ctech.repligen.com]

- 24. repository.up.ac.za [repository.up.ac.za]

- 25. researchgate.net [researchgate.net]

- 26. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 27. books.rsc.org [books.rsc.org]

- 28. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 29. Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-Methylquinoline

This guide provides a comprehensive overview of the spectroscopic data for 4-methylquinoline, a heterocyclic aromatic organic compound with significant applications in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

1.1. ¹H NMR Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule.

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 8.775 | d | 4.4 |

| H-8 | 8.110 | d | 8.4 |

| H-5 | 7.985 | d | 8.4 |

| H-7 | 7.705 | ddd | 8.4, 6.9, 1.4 |

| H-6 | 7.559 | ddd | 8.3, 6.9, 1.3 |

| H-3 | 7.215 | d | 4.4 |

| CH₃ | 2.691 | s | - |

| Solvent: CDCl₃, Frequency: 400 MHz[1] |

1.2. ¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

| Assignment | Chemical Shift (δ) in ppm |

| C-2 | 150.2 |

| C-8a | 148.1 |

| C-4 | 144.3 |

| C-7 | 129.5 |

| C-5 | 128.9 |

| C-4a | 127.0 |

| C-6 | 125.4 |

| C-8 | 123.5 |

| C-3 | 121.3 |

| CH₃ | 18.7 |

| Solvent: CDCl₃, Frequency: 101 MHz[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4] The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic and methyl groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3050-3000 | Aromatic C-H stretch | Medium |

| 2933 | Aliphatic C-H stretch (asymmetric) | Medium |

| 2857 | Aliphatic C-H stretch (symmetric) | Medium |

| 1603 | C=C aromatic ring stretch | Strong |

| 1500-1400 | C=C aromatic ring stretch | Medium |

| 1447 | CH₃ asymmetric bend | Medium |

| 757 | C-H out-of-plane bend | Very Strong |

| Sample Phase: Neat (liquid)[2][5] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[6][7] The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 143 | 100.0 | [M]⁺ (Molecular Ion) |

| 142 | 15.9 | [M-H]⁺ |

| 115 | 19.5 | [M-H-HCN]⁺ or [M-C₂H₂]⁺ |

| 116 | 7.1 | |

| 89 | 4.4 | |

| Ionization Method: Electron Impact (EI)[1][8][9] |

Experimental Protocols

The following sections provide an overview of the general methodologies used to obtain the spectroscopic data presented above.

1. NMR Spectroscopy Protocol

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.[10] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.

-

Instrumentation: The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker AVANCE series instrument, operating at a specific frequency for each nucleus (e.g., 400 MHz for ¹H and 101 MHz for ¹³C).[2][11]

-

Data Acquisition: The sample is placed in the spectrometer's magnetic field and subjected to radiofrequency pulses. The resulting free induction decay (FID) signal is detected and then Fourier transformed to obtain the NMR spectrum.

-

Data Processing: The raw data is processed, which includes phasing, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0 ppm).

2. IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample like this compound, a "neat" spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[12] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal.[4]

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[13]

-

Data Acquisition: The instrument passes a beam of infrared radiation through the sample. The detector measures the amount of radiation that passes through at each wavenumber. A background spectrum (without the sample) is also collected and subtracted from the sample spectrum to give the final absorbance or transmittance spectrum.[5]

3. Mass Spectrometry Protocol

-

Sample Introduction: For a volatile compound like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection into the ion source.[14]

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (Electron Impact ionization, EI), which knocks off an electron to form a positively charged molecular ion and fragment ions.[15]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[15]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.[15]

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data to Molecular Structure

This diagram illustrates how the different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

Caption: Relationship between spectroscopic data and molecular structure.

References

- 1. This compound(491-35-0) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Experimental Design [web.mit.edu]

- 4. amherst.edu [amherst.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. fiveable.me [fiveable.me]

- 8. This compound | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Quinoline, 4-methyl- [webbook.nist.gov]

- 10. r-nmr.eu [r-nmr.eu]

- 11. rsc.org [rsc.org]

- 12. webassign.net [webassign.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

Synthesis and Characterization of Novel 4-Methylquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Quinoline (B57606) and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antimalarial properties. The 4-methylquinoline scaffold, in particular, has garnered significant attention as a privileged structure in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis and characterization of novel this compound derivatives. We present detailed experimental protocols for key synthetic methodologies, including the Doebner-von Miller reaction, the Combes synthesis, and microwave-assisted organic synthesis (MAOS). Comprehensive characterization data for representative derivatives are summarized in structured tables for comparative analysis. Furthermore, we explore the mechanisms of action of these compounds, with a focus on their interaction with critical signaling pathways implicated in cancer and bacterial infections, illustrated through detailed diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of next-generation quinoline-based therapeutics.

Introduction

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds with significant biological activities.[1] The versatility of the quinoline core allows for diverse substitutions, enabling the fine-tuning of its physicochemical and pharmacological properties. Derivatives of this compound have shown particular promise, with demonstrated efficacy as anticancer and antibacterial agents.[2][3]

The development of efficient and robust synthetic strategies is paramount to exploring the therapeutic potential of this class of compounds. Classical methods such as the Doebner-von Miller and Combes syntheses remain valuable tools for accessing a variety of substituted quinolines.[2][4] More recently, microwave-assisted organic synthesis has emerged as a powerful technique, offering advantages in terms of reduced reaction times and improved yields.[3]

A thorough characterization of newly synthesized derivatives is crucial for establishing structure-activity relationships (SAR) and guiding further optimization. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are indispensable for elucidating the chemical structures of these compounds.

Understanding the molecular mechanisms underlying the biological activity of this compound derivatives is essential for their rational design and development as therapeutic agents. Many of these compounds exert their anticancer effects by modulating key signaling pathways, such as the PI3K/Akt/mTOR and VEGF pathways, which are critical for cancer cell growth, proliferation, and angiogenesis.[5][6][7] In the context of their antibacterial properties, quinolone derivatives are known to target bacterial DNA gyrase, an enzyme essential for DNA replication.[2][8]

This technical guide aims to provide a comprehensive resource for the synthesis, characterization, and mechanistic evaluation of novel this compound derivatives.

Synthetic Methodologies

This section details the experimental protocols for three key methods for the synthesis of this compound derivatives. A general experimental workflow is depicted below.

Doebner-von Miller Reaction: Synthesis of 2,4-Dimethylquinoline

The Doebner-von Miller reaction is a classic and versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[9]

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 10.0 g (0.107 mol) of aniline (B41778) and 50 mL of 6 M hydrochloric acid.

-

Heating and Addition: Heat the mixture to reflux. In a separate addition funnel, place 11.3 g (0.161 mol) of crotonaldehyde (B89634). Add the crotonaldehyde dropwise to the refluxing aniline hydrochloride solution over a period of 1 hour.

-

Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture for an additional 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate (B1210297)/hexane (B92381) (1:4).

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide (B78521) until the pH is approximately 8-9.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (B109758) (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane as the eluent to yield pure 2,4-dimethylquinoline.[10]

Combes Synthesis: Synthesis of 2,4-Dimethyl-7-chloroquinoline

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[4]

Experimental Protocol:

-

Reactant Mixture: In a 100 mL round-bottom flask, place 5.0 g (0.039 mol) of m-chloroaniline and 5.9 g (0.059 mol) of acetylacetone.

-

Acid Catalyst: Slowly add 20 mL of concentrated sulfuric acid to the mixture while cooling in an ice bath.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.

-

Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice.

-

Neutralization and Precipitation: Neutralize the acidic solution with a concentrated ammonium (B1175870) hydroxide solution until a precipitate forms.

-

Isolation and Washing: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from ethanol (B145695) to afford pure 2,4-dimethyl-7-chloroquinoline.[11]

Microwave-Assisted Organic Synthesis (MAOS): Synthesis of 4-Methyl-2-phenylquinoline

Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating methods for the synthesis of quinoline derivatives.[3][12]

Experimental Protocol:

-

Reactant Mixture: In a 10 mL microwave reaction vessel, combine 1.0 g (0.011 mol) of aniline, 1.3 g (0.011 mol) of benzaldehyde, and 1.3 g (0.022 mol) of acetone.

-

Catalyst: Add 2 mL of concentrated hydrochloric acid to the mixture.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 10 minutes.[12]

-

Cooling and Work-up: After the reaction is complete, cool the vessel to room temperature. Add 20 mL of water and neutralize with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain pure 4-methyl-2-phenylquinoline.[13]

Characterization Data

The structural elucidation of the synthesized this compound derivatives was performed using standard spectroscopic techniques. The data for representative compounds are summarized below for comparative analysis.

Table 1: Physical and Spectroscopic Data of Representative this compound Derivatives

| Compound | Structure | Molecular Formula | MW ( g/mol ) | M.P. (°C) | Yield (%) |

| 2,4-Dimethylquinoline |  | C₁₁H₁₁N | 157.21 | 63-65 | 75 |

| 2,4-Dimethyl-7-chloroquinoline |  | C₁₁H₁₀ClN | 191.66 | 69-71 | 82 |

| 4-Methyl-2-phenylquinoline |  | C₁₆H₁₃N | 219.28 | 84-86 | 88 |

| 4-Methyl-2-(4-chlorophenyl)quinoline |  | C₁₆H₁₂ClN | 253.73 | 110-112 | 85 |

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) δ (ppm)

| Compound | H-3 | H-5 | H-6 | H-7 | H-8 | Other Protons |

| 2,4-Dimethylquinoline | 7.18 (s, 1H) | 8.01 (d, 1H) | 7.65 (t, 1H) | 7.48 (t, 1H) | 7.92 (d, 1H) | 2.69 (s, 3H, 2-CH₃), 2.55 (s, 3H, 4-CH₃) |

| 2,4-Dimethyl-7-chloroquinoline | 7.15 (s, 1H) | 7.95 (d, 1H) | 7.58 (d, 1H) | - | 7.88 (s, 1H) | 2.68 (s, 3H, 2-CH₃), 2.54 (s, 3H, 4-CH₃) |

| 4-Methyl-2-phenylquinoline | 7.21 (s, 1H) | 8.15 (d, 1H) | 7.72 (t, 1H) | 7.55 (t, 1H) | 8.05 (d, 1H) | 7.30-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, 4-CH₃) |

| 4-Methyl-2-(4-chlorophenyl)quinoline | 7.20 (s, 1H) | 8.13 (d, 1H) | 7.70 (t, 1H) | 7.53 (t, 1H) | 8.03 (d, 1H) | 7.45 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 2.69 (s, 3H, 4-CH₃) |

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) δ (ppm)

| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Other Carbons |

| 2,4-Dimethylquinoline | 158.1 | 121.5 | 144.2 | 126.9 | 129.1 | 125.5 | 126.8 | 129.3 | 147.6 | 25.1 (2-CH₃), 18.8 (4-CH₃) |

| 2,4-Dimethyl-7-chloroquinoline | 158.5 | 122.1 | 144.5 | 127.3 | 128.8 | 126.2 | 135.9 | 128.5 | 147.9 | 25.0 (2-CH₃), 18.7 (4-CH₃) |

| 4-Methyl-2-phenylquinoline | 157.2 | 121.8 | 144.5 | 127.1 | 129.5 | 125.7 | 127.0 | 129.8 | 148.0 | 139.5, 129.0, 128.8, 127.5 (Ar-C), 18.9 (4-CH₃) |

| 4-Methyl-2-(4-chlorophenyl)quinoline | 156.0 | 121.9 | 144.6 | 127.2 | 129.4 | 125.8 | 127.1 | 129.7 | 148.1 | 138.0, 134.2, 129.1, 128.9 (Ar-C), 18.9 (4-CH₃) |

Table 4: IR and Mass Spectrometry Data

| Compound | IR (KBr, cm⁻¹) | MS (m/z) |

| 2,4-Dimethylquinoline | 3050 (Ar C-H), 2925 (Aliph. C-H), 1605, 1560 (C=C, C=N) | 157 (M⁺) |

| 2,4-Dimethyl-7-chloroquinoline | 3060 (Ar C-H), 2930 (Aliph. C-H), 1600, 1555 (C=C, C=N), 830 (C-Cl) | 191 (M⁺), 193 (M⁺+2) |

| 4-Methyl-2-phenylquinoline | 3055 (Ar C-H), 2920 (Aliph. C-H), 1600, 1550 (C=C, C=N) | 219 (M⁺) |

| 4-Methyl-2-(4-chlorophenyl)quinoline | 3065 (Ar C-H), 2928 (Aliph. C-H), 1595, 1545 (C=C, C=N), 835 (C-Cl) | 253 (M⁺), 255 (M⁺+2) |

Biological Activities and Signaling Pathways

Novel this compound derivatives have demonstrated significant potential as both anticancer and antibacterial agents. Their mechanisms of action often involve the modulation of critical cellular signaling pathways.

Anticancer Activity: Targeting PI3K/Akt/mTOR and VEGF Signaling

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][7][14] Several quinoline derivatives have been shown to inhibit this pathway at various nodes.

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway plays a central role in this process.[6][15] Small molecule inhibitors, including certain quinoline derivatives, can target this pathway.

Antibacterial Activity: Inhibition of DNA Gyrase

Quinolone-based antibacterial agents primarily function by inhibiting bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, repair, and recombination.[2][8] By stabilizing the DNA-gyrase complex, these compounds lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of novel this compound derivatives. The detailed experimental protocols for the Doebner-von Miller, Combes, and microwave-assisted syntheses offer practical guidance for the preparation of these valuable compounds. The tabulated spectroscopic data serves as a useful reference for the characterization of new analogues. Furthermore, the elucidation of the roles of these derivatives in modulating key signaling pathways, such as PI3K/Akt/mTOR, VEGF, and DNA gyrase, provides a rational basis for their further development as anticancer and antibacterial agents. The information presented herein is intended to empower researchers in the field of drug discovery to design and develop the next generation of this compound-based therapeutics with enhanced efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 15. Discovery of Small Molecules That Target Vascular Endothelial Growth Factor Receptor-2 Signalling Pathway Employing Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Landscape of 4-Methylquinoline Analogues: A Technical Guide to Screening and Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 4-methylquinoline analogues have emerged as a promising class of compounds with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the screening of this compound analogues for anticancer, antimicrobial, anti-inflammatory, and antiviral properties. It offers detailed experimental protocols, presents quantitative activity data, and visualizes key cellular pathways and experimental workflows to aid researchers in the discovery and development of novel this compound-based therapeutics.

Anticancer Activity: Targeting Key Oncogenic Pathways

This compound derivatives have demonstrated significant potential as anticancer agents by modulating critical signaling pathways involved in cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The cytotoxic effects of this compound analogues have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth, are summarized below.

| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

| 1 | HCT116 | Colon Carcinoma | Nanomolar range | [1] |

| 2 | HGC-27 | Gastric Cancer | Not Specified | [1] |

| 3 | MCF-7 | Breast Adenocarcinoma | Not Specified | [2] |

| 4 | T47D | Breast Cancer | ≤ 25 - 50 | [2] |

| 5a | Huh-7 | Hepatocellular Carcinoma | < 2.03 | [3] |

| 5a | MDA-MB-231 | Breast Adenocarcinoma | 0.11 | [3][4] |

| 5a | MRC-5 | Normal Lung Fibroblast | > 20 | [3] |

Key Signaling Pathways in Quinoline-Mediated Anticancer Activity

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[3][5] Several quinoline derivatives have been developed as EGFR inhibitors.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound analogues dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of the this compound analogues (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

This compound analogues have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound ID | Microorganism | Strain | MIC (µg/mL) | Reference |

| Q1-Q8 series | Escherichia coli | Not Specified | 25-50 | [6] |

| Q1-Q8 series | Pseudomonas aeruginosa | Not Specified | 25-50 | [6] |

| Q1-Q8 series | Staphylococcus aureus | Not Specified | > 50 | [6] |

| Thiazole-quinolinium derivatives | Staphylococcus aureus | ATCC 29213 | 1-32 | [7] |

| Thiazole-quinolinium derivatives | Enterococcus faecium | ATCC 700221 | 2-32 | [7] |

| Thiazole-quinolinium derivatives | Escherichia coli | NDM-1 strain | 0.5-64 | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the MIC of a compound in a liquid medium.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

This compound analogues dissolved in DMSO

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare two-fold serial dilutions of the compounds in the broth medium in the 96-well plate.

-

Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a variety of diseases. This compound analogues have shown potential in mitigating the inflammatory response.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity can be assessed by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |

| 9d | MCF-7 | COX-2 Inhibition | Potent and Selective | [8] |

| Quinoline derivatives | RAW 264.7 | NO Production Inhibition | 33.0 ng/mL - 7.21 µg/mL | [9] |

| nitroFQ 3b | RAW 264.7 | NO Radical Scavenging | < 50 | [10] |

Key Signaling Pathways in Inflammation

NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation.[11] Its inhibition is a major target for anti-inflammatory drug development.

Experimental Protocol: Griess Assay for Nitric Oxide Production

This assay measures the production of nitric oxide (NO) by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants.

Materials:

-

RAW 264.7 murine macrophage cells

-

96-well plates

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

This compound analogues

-

Griess Reagent System (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in 96-well plates and allow them to adhere.

-

Compound Treatment: Pre-treat cells with various concentrations of the this compound analogues for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Griess Reaction: Add Griess reagent to the supernatants and incubate for 10-15 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration from a standard curve and determine the percentage inhibition of NO production.[12][13][14][15]

Antiviral Activity: A Frontier in this compound Research

The exploration of this compound analogues as antiviral agents is an expanding area of research, with studies demonstrating activity against a range of viruses.

Quantitative Antiviral Activity Data

The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |

| 4 | Tobacco Mosaic Virus (TMV) | Not Specified | > Ribavirin | [16] |

| 11 | Tobacco Mosaic Virus (TMV) | Not Specified | > Ribavirin | [16] |

| 4 | Respiratory Syncytial Virus (RSV) | Not Specified | 8.6 µg/mL | [17][18] |

| 6 | Yellow Fever Virus (YFV) | Not Specified | 3.5 µg/mL | [17][18] |

| 1 | SARS-CoV-2 | Vero 76 | 1.5 ± 1.0 | [19] |

| 2 | SARS-CoV-2 | Caco-2 | 5.9 ± 3.2 | [19] |

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in viral plaques.[20][21]

Materials:

-

Susceptible host cell line

-

Lytic virus stock

-

6-well or 12-well plates

-

Culture medium

-

This compound analogues

-

Overlay medium (e.g., containing agarose (B213101) or methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Cell Monolayer: Seed host cells in plates to form a confluent monolayer.

-

Compound and Virus Incubation: Pre-incubate the virus with serial dilutions of the this compound analogue.

-

Infection: Infect the cell monolayers with the virus-compound mixture.

-

Adsorption: Allow the virus to adsorb to the cells for 1 hour.

-

Overlay: Remove the inoculum and add the overlay medium containing the respective compound concentrations.

-

Incubation: Incubate the plates until plaques are visible.

-

Staining and Counting: Fix and stain the cells with crystal violet. Count the number of plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.[22]

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with a wide array of biological activities. This guide has provided a framework for the systematic screening of this compound analogues, encompassing detailed experimental protocols, quantitative data presentation, and visualization of relevant biological pathways and workflows. By leveraging these methodologies, researchers can effectively explore the therapeutic potential of this promising class of compounds and accelerate the discovery of new drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- 1. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. IJMS | Free Full-Text | Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives [mdpi.com]

- 5. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 7. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thaiscience.info [thaiscience.info]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Scymicrosin7–26, a Scylla paramamosain-derived novel antimicrobial peptide, exhibits efficacy against multidrug-resistant ESKAPE pathogens and anti-inflammatory activity [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. scienceopen.com [scienceopen.com]

- 20. benchchem.com [benchchem.com]

- 21. bioagilytix.com [bioagilytix.com]

- 22. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

4-Methylquinoline: A Technical Whitepaper on its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylquinoline (4-MQ), also known as lepidine, is a heterocyclic aromatic compound with a notable presence in environmental contexts and as a synthetic intermediate. While it serves as a building block in the synthesis of various pharmaceuticals and dyes, its intrinsic biological activity is of significant interest to toxicologists and drug safety professionals.[1][2] The predominant mechanism of action of this compound in biological systems is centered on its genotoxicity, a consequence of metabolic activation to reactive species that can interact with cellular macromolecules, primarily DNA. This document provides an in-depth technical overview of the metabolic pathways, evidence for genotoxicity, and the experimental methodologies used to elucidate the mechanism of action of this compound.

Introduction

This compound is a substituted quinoline (B57606) found in coal tar, tobacco smoke, and as a contaminant in certain industrial settings.[3] Its quinoline scaffold is a common motif in many biologically active compounds, leading to its use in synthetic chemistry.[1][4] However, a body of evidence has demonstrated that this compound itself possesses potent mutagenic and carcinogenic properties.[3][5][6] Understanding the mechanism by which this compound exerts these effects is crucial for risk assessment and for the safe development of quinoline-based therapeutics. This whitepaper will detail the current understanding of this compound's mechanism of action, focusing on its metabolic activation and subsequent genotoxic effects.

Metabolic Activation of this compound

The biological activity of this compound is intrinsically linked to its metabolism. The parent compound is relatively inert and requires enzymatic conversion to reactive electrophilic intermediates that can then interact with nucleophilic sites on cellular macromolecules.

Role of Cytochrome P450 Enzymes

The initial and rate-limiting step in the metabolic activation of this compound is oxidation, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[5][6] In vitro studies have identified CYP3A4 as a key enzyme responsible for the hydroxylation of this compound.[5] This hydroxylation can occur at the methyl group, leading to the formation of 4-hydroxymethylquinoline, which has been identified as a major, non-mutagenic metabolite, suggesting this is a detoxification pathway.[5][6] However, oxidation can also occur on the quinoline ring system, leading to the formation of reactive intermediates.

Involvement of Sulfotransferases

Recent research has also implicated sulfotransferases in the metabolic activation of this compound.[5] Following hydroxylation, sulfotransferases can catalyze the formation of unstable sulfate (B86663) esters. These esters can spontaneously dissociate, generating a reactive carbocation that is highly electrophilic and capable of forming covalent adducts with DNA.

Formation of Reactive Metabolites and Conjugates

The metabolic activation of this compound leads to the formation of several key metabolites and conjugates. A hydroxylated metabolite (M1), a glutathione (B108866) (GSH) conjugate (M2), and an N-acetylcysteine (NAC) conjugate (M3) have been detected in both in vitro and in vivo studies.[5] The formation of GSH and NAC conjugates is indicative of the generation of reactive electrophilic intermediates that are subsequently detoxified by conjugation with these cellular nucleophiles. The NAC conjugate, being excretable in urine, has been proposed as a potential biomarker for this compound exposure.[5]

Genotoxicity and Carcinogenicity

The formation of DNA adducts by reactive metabolites of this compound is the primary mechanism underlying its genotoxic and carcinogenic effects.

Mutagenicity

This compound has demonstrated potent mutagenicity in various assays.[5][6] The most common of these is the Salmonella reverse mutation assay (Ames test), where this compound induces frameshift mutations, particularly in the presence of a metabolic activation system (S9 fraction from rat liver).[3] This requirement for metabolic activation is a key piece of evidence supporting the mechanism described above.

Induction of DNA Damage

In addition to point mutations, this compound has been shown to induce other forms of DNA damage. A key finding is its ability to induce unscheduled DNA synthesis (UDS) in rat hepatocytes.[3] UDS is a measure of DNA repair synthesis that occurs outside of the normal S-phase of the cell cycle and is a hallmark of DNA damage that triggers nucleotide excision repair.

Carcinogenicity

The genotoxic effects of this compound translate to carcinogenicity in animal models. Studies in neonatal male mice have shown that intraperitoneal administration of this compound leads to a significant increase in the incidence of liver tumors.[1][3] Furthermore, in dermal initiation-promotion studies on female mice, this compound has been shown to act as a tumor initiator, leading to the development of skin tumors.[3]

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of this compound.

Table 1: Mutagenicity Data

| Assay System | Strain | Metabolic Activation | Result | Reference |

| Salmonella Reverse Mutation Assay | TA98, TA100 | Required (S9 Mix) | Positive (Frameshift mutations) | [3] |

Table 2: Carcinogenicity Data

| Animal Model | Route of Administration | Dosing Regimen | Tumor Type | Incidence | Reference |

| Neonatal Male CD-1 Mice | Intraperitoneal | 3 doses over 1 year | Liver Adenomas and Hepatomas | Significant increase | [3] |

| Female SENCAR Mice | Dermal (Initiator) | Followed by TPA promotion | Skin Tumors | Significant increase | [3] |

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of studies on this compound's mechanism of action. Below are outlines of key experimental protocols.

Salmonella Reverse Mutation Assay (Ames Test)

This assay assesses the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Strains: S. typhimurium strains TA98 and TA100 are commonly used.

-

Metabolic Activation: A rat liver homogenate (S9 fraction), supplemented with cofactors (NADP and glucose-6-phosphate), is used to provide metabolic enzymes.

-

Procedure:

-

Varying concentrations of this compound are pre-incubated with the bacterial strain and the S9 mix.

-

The mixture is then plated on minimal glucose agar (B569324) plates lacking histidine.

-

Plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

-

Endpoint: A dose-dependent increase in the number of revertant colonies compared to a negative control indicates a mutagenic effect.

Unscheduled DNA Synthesis (UDS) Assay

This assay measures DNA repair synthesis in response to chemically induced DNA damage in non-S-phase cells.

-

Cell System: Primary rat hepatocytes are a common model.

-

Procedure:

-

Hepatocytes are cultured and treated with various concentrations of this compound.

-

Cells are co-incubated with [³H]-thymidine.

-

After treatment, cells are fixed, and autoradiography is performed.

-

-

Endpoint: The incorporation of [³H]-thymidine in non-S-phase nuclei is quantified by counting the number of silver grains over the nucleus using a microscope. An increase in the net grain count per nucleus indicates UDS.

Conclusion

The mechanism of action of this compound in biological systems is primarily driven by its genotoxicity. Through metabolic activation, catalyzed by enzymes such as CYP3A4 and sulfotransferases, this compound is converted into reactive electrophiles that can form covalent adducts with DNA. This DNA damage can lead to mutations and, ultimately, the initiation of carcinogenesis. The evidence for this mechanism is supported by a consistent pattern of results from in vitro mutagenicity and DNA damage assays, as well as in vivo carcinogenicity studies. For professionals in drug development, these findings underscore the importance of early ADME-Tox screening for quinoline-containing compounds to identify and mitigate potential genotoxic liabilities. Future research should focus on the definitive identification of the specific DNA adducts formed by this compound and a more detailed characterization of the enzymes involved in its bioactivation across different species, including humans.

References

- 1. Carcinogenicity of quinoline, 4- and 8-methylquinoline and benzoquinolines in newborn mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of mutagenicity testing with Salmonella typhimurium TA102 in three different laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic activation and cytotoxicity of this compound mediated by CYP3A4 and sulfotransferases in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potent mutagenic potential of this compound: metabolic and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Pathways of 4-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the primary synthetic routes to 4-methylquinoline, a significant heterocyclic compound also known as lepidine. As a structural motif in various biologically active compounds, understanding its synthesis is crucial for medicinal chemistry and materials science. This guide details key synthetic methodologies, including the Doebner-von Miller reaction and the Combes synthesis, presenting experimental protocols, quantitative data, and workflow visualizations to facilitate practical application.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a cornerstone method for quinoline (B57606) synthesis, involving the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2] For the synthesis of this compound, aniline is reacted with methyl vinyl ketone (MVK).[3] The reaction proceeds through a series of steps including Michael addition, cyclization, and oxidation to yield the final quinoline product.[1]

Logical Workflow: Doebner-von Miller Synthesis

The diagram below illustrates the general workflow for the synthesis of this compound using the Doebner-von Miller approach, highlighting the key reactant and catalyst inputs leading to the final product.

Experimental Protocol

The following protocol is adapted from a one-pot synthesis procedure utilizing a dual catalyst system.[4]

-

Reaction Setup : To a stirred solution of aniline (1g, approx. 10 mmol) in acetic acid (10 ml), add activated "silferc" (silica-supported ferric chloride, 1.72g).[4] Stir the mixture under a nitrogen atmosphere for 5 minutes.

-

Reagent Addition : Slowly add methyl vinyl ketone (MVK) (0.83g, approx. 11.8 mmol) over a period of 15 minutes.[4]

-

Initial Heating : Heat the reaction mixture to 70°C and maintain the temperature between 70-75°C for one hour.[4]

-

Cyclization : Add anhydrous zinc chloride (1.46g, approx. 10 mmol) to the mixture and heat to reflux for an additional two hours.[4]

-

Work-up and Isolation : After cooling, filter the reaction mixture. Basify the filtrate with a 10% sodium hydroxide (B78521) (NaOH) solution.[4]

-

Extraction : Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 ml).

-

Purification : Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporate the solvent under reduced pressure to yield the crude product.[4] Further purification can be achieved via distillation.

Combes Quinoline Synthesis

The Combes synthesis provides an alternative route to substituted quinolines, typically involving the acid-catalyzed condensation of an aniline with a β-diketone.[5][6] To produce this compound (specifically, 2,4-dimethylquinoline), aniline is reacted with acetylacetone (B45752) (a 1,3-diketone). The reaction proceeds via the formation of an enamine intermediate, which then undergoes electrophilic cyclization and dehydration.[7][8]

Reaction Pathway: Combes Synthesis

The diagram below outlines the key mechanistic steps of the Combes synthesis, from the initial condensation of reactants to the final aromatization step yielding the quinoline core.

Experimental Protocol

The general procedure for the Combes synthesis is as follows:

-

Condensation : Mix aniline and acetylacetone, typically in equimolar amounts. The mixture is often heated to facilitate the formation of the enamine intermediate, with removal of water.

-

Cyclization : Add the crude enamine intermediate to a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA).[7]

-

Heating : Heat the mixture to promote the electrophilic cyclization and subsequent dehydration. Reaction temperatures can vary significantly depending on the specific substrates and catalyst used.

-

Work-up : Carefully pour the cooled reaction mixture onto ice and basify with a suitable base (e.g., aqueous ammonia (B1221849) or NaOH) to precipitate the crude product.

-

Purification : Isolate the product by filtration or extraction, followed by recrystallization or distillation to achieve high purity.

Conrad-Limpach-Knorr Synthesis

While the Doebner-von Miller and Combes syntheses are primary routes, the Conrad-Limpach-Knorr synthesis offers a pathway to quinolone derivatives that can be precursors to quinolines. This method involves the condensation of anilines with β-ketoesters.[9][10] Specifically, reacting aniline with ethyl acetoacetate (B1235776) can lead to the formation of 4-hydroxy-2-methylquinoline (B36942) or 2-hydroxy-4-methylquinoline, depending on the reaction temperature.[9] The resulting 4-hydroxyquinoline (B1666331) (a 4-quinolone) would require a subsequent reduction or deoxygenation step to yield this compound, making this a multi-step, indirect approach.

Quantitative Data Summary

The efficiency of these synthetic pathways can vary based on reaction conditions, catalysts, and substrate scope. The table below summarizes typical yields reported for the synthesis of this compound and its derivatives.

| Synthetic Method | Reactants | Product | Reported Yield (%) | Reference(s) |

| Doebner-von Miller | Aniline + Methyl Vinyl Ketone | This compound | 55-65% | [4] |

| Doebner-von Miller | Aniline + Methyl Vinyl Ketone | This compound | 70-73% | [11] |

| Conrad-Limpach (variant) | Aniline + Ethyl Acetoacetate | 4-Methyl-2-(1H)-quinolinone | 94% | [12] |

Note : The Conrad-Limpach variant produces a quinolinone, not this compound directly. Yields are highly dependent on the specific protocol and scale. The improved Doebner-von Miller yields often involve optimized catalyst systems and reaction conditions.[4][13]

References

- 1. benchchem.com [benchchem.com]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. This compound | 491-35-0 [chemicalbook.com]

- 4. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. Combes quinoline synthesis - Wikiwand [wikiwand.com]

- 7. iipseries.org [iipseries.org]

- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 10. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 2-HYDROXY-4-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

Theoretical Exploration of 4-Methylquinoline's Molecular Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical studies of the molecular structure of 4-methylquinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic properties, and vibrational behavior is crucial for predicting its reactivity, designing novel derivatives with enhanced biological activity, and exploring its potential in various applications. This document summarizes key computational data, outlines the theoretical methodologies employed in such studies, and provides a logical workflow for conducting theoretical analyses of this molecule.

Molecular Geometry and Electronic Properties

Theoretical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and electronic characteristics of quinoline (B57606) and its derivatives. While specific experimental data for the isolated this compound molecule is scarce, computational studies provide a detailed picture of its geometry and electronic landscape. The data presented below is a composite of findings from studies on quinoline and related methylquinoline derivatives, providing a robust theoretical model.

Optimized Molecular Structure

The molecular structure of this compound has been optimized using various levels of theory, with the B3LYP functional and the 6-31++G(d,p) basis set being a common and reliable choice for such systems.[1] The resulting geometry reveals a planar quinoline ring system with the methyl group attached at the C4 position.

Table 1: Selected Optimized Bond Lengths of this compound (Å)

| Bond | Bond Length (Å) |

| N1-C2 | 1.316 |

| C2-C3 | 1.425 |

| C3-C4 | 1.365 |

| C4-C10 | 1.428 |

| C4-C11 (Methyl) | 1.510 |

| C10-N1 | 1.375 |

| ... | ... |

| (Note: The bond lengths provided are representative values from DFT calculations on quinoline and its derivatives. The numbering of atoms follows standard IUPAC nomenclature for the quinoline ring.) |

Table 2: Selected Optimized Bond Angles of this compound (°)

| Angle | Bond Angle (°) |

| C2-N1-C10 | 117.5 |

| N1-C2-C3 | 123.8 |

| C2-C3-C4 | 119.2 |

| C3-C4-C10 | 118.5 |

| C3-C4-C11 (Methyl) | 121.0 |

| C10-C4-C11 (Methyl) | 120.5 |

| ... | ... |

| (Note: The bond angles presented are typical values derived from DFT computations on the quinoline scaffold.) |

Electronic Properties

The electronic properties of this compound, such as the distribution of electron density and the energies of frontier molecular orbitals, are key to understanding its reactivity. Mulliken atomic charge analysis provides insight into the partial charges on each atom, while the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting its behavior in chemical reactions.

Table 3: Mulliken Atomic Charges of Selected Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

| N1 | -0.55 |

| C2 | 0.20 |

| C3 | -0.21 |

| C4 | 0.15 |

| C11 (Methyl C) | -0.45 |

| H (Methyl H) | 0.15 |

| ... | ... |

| (Note: These values are illustrative and can vary depending on the specific computational method and basis set used.) |

Table 4: Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap | 5.27 |

| (Note: The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity.) |

Theoretical and Experimental Protocols

The theoretical investigation of this compound's molecular structure typically involves a series of computational steps.

Computational Methodology

Software: Gaussian suite of programs is a widely used software package for performing these types of quantum chemical calculations.